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molecular formula C11H10O5 B8768259 6,8-Dimethoxyisochroman-1,3-dione CAS No. 82218-06-2

6,8-Dimethoxyisochroman-1,3-dione

Cat. No. B8768259
M. Wt: 222.19 g/mol
InChI Key: UCQGXKTVLKNSOY-UHFFFAOYSA-N
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Patent
US06664401B2

Procedure details

2-Carboxymethyl-4,6-dimethoxybenzoic acid (60) (3.97 gm) was stirred in toluene (40.0 mL) at ambient temperature in a 100 mL flask with magnetic stirring. Acetic anhydride (1.72 mL) was added and the mixture heated to 110° C. Monitoring by HPLC revealed that the reaction was complete within 2.5 hours. Heat was then removed. Crystallization of 6,8-dimethoxyisochroman-1,3-dione (25) occurred as the solution cooled. The mixture was cooled to 2° C. After a short hold time, yellow crystalline solids were filtered, washed with fresh toluene and then dried on high vacuum. 6,8-Dimethoxyisochroman-1,3-dione (25) (3.05 g) was isolated as a yellow crystalline solid.
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([O:16][CH3:17])[C:6]=1[C:7]([OH:9])=[O:8])(O)=[O:2].C(OC(=O)C)(=O)C>C1(C)C=CC=CC=1>[CH3:15][O:14][C:12]1[CH:13]=[C:5]2[C:6](=[C:10]([O:16][CH3:17])[CH:11]=1)[C:7](=[O:9])[O:8][C:1](=[O:2])[CH2:4]2

Inputs

Step One
Name
Quantity
3.97 g
Type
reactant
Smiles
C(=O)(O)CC1=C(C(=O)O)C(=CC(=C1)OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.72 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
was then removed
CUSTOM
Type
CUSTOM
Details
Crystallization of 6,8-dimethoxyisochroman-1,3-dione (25)
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 2° C
FILTRATION
Type
FILTRATION
Details
After a short hold time, yellow crystalline solids were filtered
WASH
Type
WASH
Details
washed with fresh toluene
CUSTOM
Type
CUSTOM
Details
dried on high vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC=1C=C2CC(OC(C2=C(C1)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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